

Synthesis of Magnesium Bromide Hexahydrate from Magnesium Oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Magnesium;bromide;hexahydrate*

Cat. No.: *B14764456*

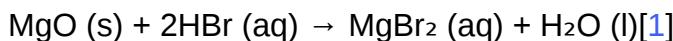
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This technical guide provides a comprehensive overview of the synthesis of magnesium bromide hexahydrate ($MgBr_2 \cdot 6H_2O$) from magnesium oxide (MgO). The primary synthesis route involves the neutralization reaction of magnesium oxide with hydrobromic acid, followed by crystallization. This document outlines the detailed experimental protocol, presents relevant quantitative data in a structured format, and includes process visualizations to facilitate understanding and replication in a laboratory setting.

Chemical Principles

The synthesis of magnesium bromide from magnesium oxide is a classic acid-base neutralization reaction. Magnesium oxide, a basic oxide, reacts with hydrobromic acid (HBr) to form magnesium bromide and water.^{[1][2][3]} The balanced chemical equation for this reaction is:



The resulting aqueous solution of magnesium bromide is then concentrated and cooled to induce the crystallization of magnesium bromide hexahydrate, the stable hydrated form at room temperature.^{[4][5]}

Quantitative Data

For successful synthesis and application, a thorough understanding of the quantitative properties of the reactants and products is essential. The following tables summarize key data for magnesium oxide, hydrobromic acid, and magnesium bromide hexahydrate.

Table 1: Properties of Reactants

Property	Magnesium Oxide (MgO)	Hydrobromic Acid (HBr)
Molar Mass	40.30 g/mol	80.91 g/mol
Appearance	White powder[1]	Colorless to faint yellow liquid (aqueous solution)[1]
Density	3.58 g/cm ³	Varies with concentration
Melting Point	2,852 °C	-11 °C (47.6% solution)
Boiling Point	3,600 °C	122-126 °C (47.6% solution)

Table 2: Properties of Magnesium Bromide Hexahydrate (MgBr₂·6H₂O)

Property	Value
Molar Mass	292.20 g/mol [6]
Appearance	White, deliquescent crystalline powder or colorless monoclinic crystals[5][6]
Density	2.07 g/cm ³ [6]
Melting Point	172.4 °C (decomposes)[6]
Purity (Typical Commercial Grade)	≥ 99%[7]
Purity (Certified Reagent Grade)	99.7%[8]

Table 3: Solubility of Magnesium Bromide in Water at Various Temperatures

Temperature (°C)	Solubility (g/100 mL)
0	98 ^[5]
10	99 ^[5]
20	101 ^[5]
25	100.6 ^[1]
30	104 ^[5]
40	106 ^[5]
60	112 ^[5]
100	125 ^[5]

Table 4: Typical Impurity Profile of Certified Reagent Grade Magnesium Bromide Hexahydrate

Impurity	Maximum Content
Bromate (BrO ₃ ⁻)	0.001%
Chloride (Cl ⁻)	0.2%
Sulfate (SO ₄ ²⁻)	0.2%
Iron (Fe)	0.002%
Heavy Metals	0.001%

Experimental Protocol

This section provides a detailed methodology for the synthesis of magnesium bromide hexahydrate from magnesium oxide.

3.1. Materials and Equipment

- Magnesium Oxide (MgO), high purity powder
- Hydrobromic Acid (HBr), 48% aqueous solution

- Deionized Water
- Beakers and Erlenmeyer flasks
- Magnetic stirrer and stir bar
- Heating mantle or hot plate
- pH indicator strips or pH meter
- Buchner funnel and filter paper
- Vacuum flask
- Crystallizing dish
- Desiccator

3.2. Synthesis Procedure

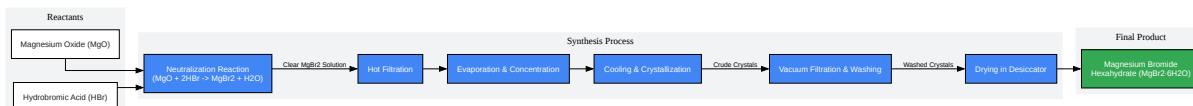
- Reaction Setup: In a well-ventilated fume hood, place a beaker containing a magnetic stir bar on a magnetic stirrer.
- Addition of Reactants: Carefully and slowly add a stoichiometric amount of magnesium oxide powder to a beaker containing a 48% hydrobromic acid solution. The reaction is exothermic, so the addition should be done in small portions to control the temperature rise. A slight excess of magnesium oxide can be used to ensure complete neutralization of the acid.
- Neutralization: Stir the mixture continuously. The reaction is complete when all the magnesium oxide has dissolved and the solution is clear. Test the pH of the solution to ensure it is neutral or slightly basic (pH 7-8). If the solution is still acidic, add small amounts of magnesium oxide until neutrality is reached.
- Filtration: If any unreacted magnesium oxide remains, filter the hot solution through a Buchner funnel to obtain a clear solution of magnesium bromide.
- Concentration: Gently heat the filtrate to evaporate excess water and concentrate the solution. The solution is sufficiently concentrated when crystals start to form on a cool glass

rod dipped into the solution.

- Crystallization: Transfer the concentrated solution to a crystallizing dish, cover it, and allow it to cool slowly to room temperature. For higher yield, the solution can be further cooled in an ice bath.
- Isolation and Washing: Collect the formed crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.
- Drying: Dry the purified crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) until a constant weight is achieved.

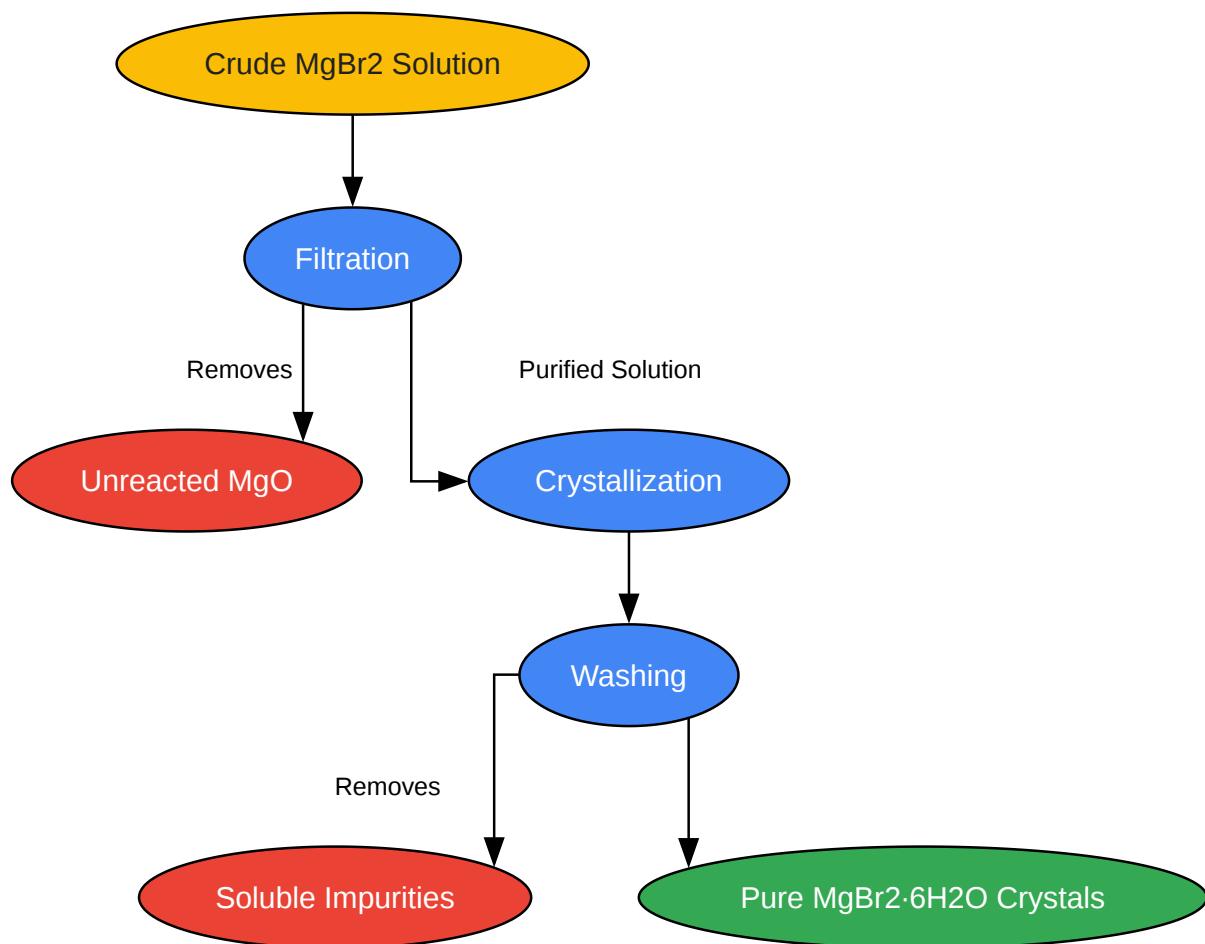
Process Visualization

The following diagrams illustrate the logical workflow of the synthesis process.



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Caption: Workflow for the synthesis of magnesium bromide hexahydrate.



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Caption: Purification pathway for magnesium bromide hexahydrate.

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